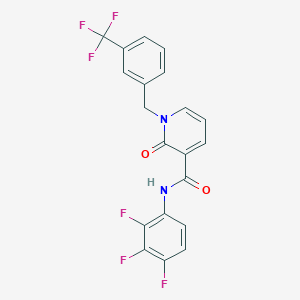

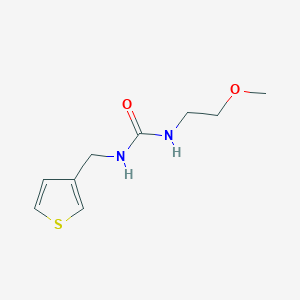

![molecular formula C23H27N7O3 B2641635 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1172078-65-7](/img/structure/B2641635.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide” is a novel TRPV1 antagonist . It has been reported to be a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors .

Synthesis Analysis

The synthesis of this compound involves analogue synthesis and scaffold hopping . A new series of α-aminophosphonates have been synthesized by a one-pot three-component reaction of 2,3-dihydrobenzo [b] [1,4]dioxine-6-carbaldehyde, various amines, and dimethyl phosphite .Molecular Structure Analysis

The optimization of molecular geometry and electronic structure of the compound was performed using DFT/B3LYP (Becke three-parameter Lee–Yang–Parr) exchange–correlation functional combined with the 6-31G (d,p) basis set .Chemical Reactions Analysis

The compound is a competitive antagonist of capsaicin activation . It blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands, such as anandamide, N-arachidonyl dopamine, and oleoyldopamine .Physical And Chemical Properties Analysis

The compound is yellow in color . The FT-IR (KBr, cm −1) and NMR (500 MHz, CDCl 3) values are provided in the literature .科学的研究の応用

Synthesis and Application in Medicinal Chemistry

- Novel heterocyclic compounds derived from similar complex structures have been synthesized for potential applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition activities, showing significant analgesic and anti-inflammatory effects in experimental models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction Studies

- Research involving the molecular interaction of analogous compounds with receptors, such as the CB1 cannabinoid receptor, provides insights into the design of receptor antagonists. These studies use computational and experimental approaches to understand the binding affinity and activity of potential therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Heterocyclic Compound Synthesis

- The synthesis of enaminone incorporating dibromobenzofuran moieties leads to the creation of novel azines and azolotriazines. These compounds have been synthesized using various chemical reactions, demonstrating the versatility of enaminone as a precursor for developing novel heterocyclic compounds with potential applications in drug discovery and development (Sanad & Mekky, 2018).

Antimicrobial Activity

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their antimicrobial activities. This research is indicative of the ongoing efforts to explore the therapeutic potentials of novel synthetic compounds in addressing microbial resistance (Othman, 2013).

作用機序

将来の方向性

The compound has been selected as a lead and subjected to further chemical modifications, involving analogue synthesis and scaffold hopping . These efforts led to the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide as the most potent inhibitor of PARP1 from the series . This suggests potential future directions for the development of potent inhibitors for various receptors.

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3/c1-15-12-16(2)30(27-15)22-14-21(24-17(3)25-22)28-6-8-29(9-7-28)23(31)26-18-4-5-19-20(13-18)33-11-10-32-19/h4-5,12-14H,6-11H2,1-3H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGYGKOJBXPRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

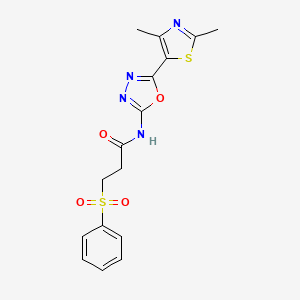

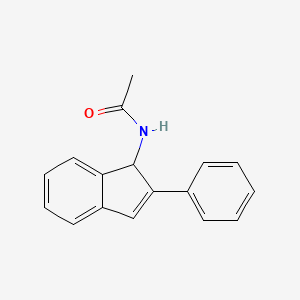

![2-[6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2641556.png)

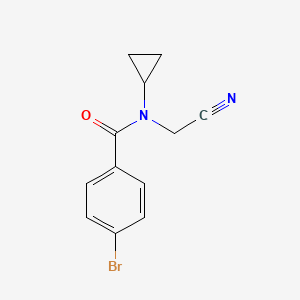

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2641557.png)

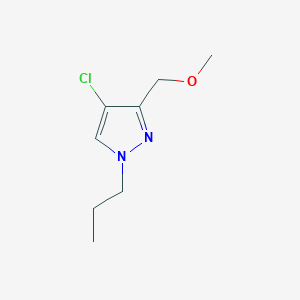

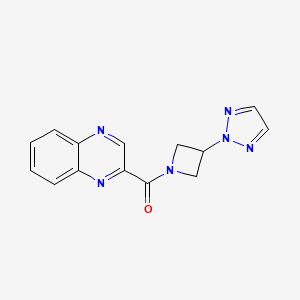

![Ethyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2641558.png)

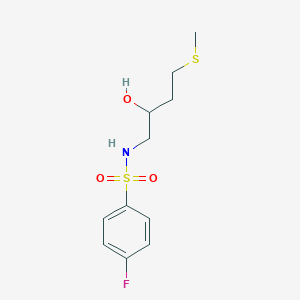

![3-Methyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2641562.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2641565.png)

![5-isopropyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2641567.png)